- Discovery of a Biaryl Cyclohexene Carboxylic Acid (MK-6892): A Potent and Selective High Affinity Niacin Receptor Full Agonist with Reduced Flushing Profiles in Animals as a Preclinical CandidateJournal of Medicinal Chemistry, 2010, 53(6), 2666-2670,
Cas no 917910-45-3 (MK-6892)

MK-6892 structure
Produktname:MK-6892
CAS-Nr.:917910-45-3
MF:C19H22N4O5
MW:386.401784420013
MDL:MFCD20528236
CID:833971
PubChem ID:135416394
MK-6892 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- MK-6892
- 2-({3-[3-(5-Hydroxy-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-2,2-dimeth ylpropanoyl}amino)-1-cyclohexene-1-carboxylic acid
- MK 6892
- 2-[[3-[3-(5-Hydroxy-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylic acid (ACI)
- CHEMBL1086657
- 2-({3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl}-amino)cyclohex-1-ene-1-carboxylic acid
- 2-{3-[3-(5-HYDROXYPYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-2,2-DIMETHYLPROPANAMIDO}CYCLOHEX-1-ENE-1-CARBOXYLIC ACID
- MFCD20528236
- BDBM50313976
- AC-36092
- PH9ZB6IRW0
- 2-[[3-[3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid
- GTPL5788
- HY-10680
- MK6892
- 1-Cyclohexene-1-carboxylic acid, 2-((3-(3-(5-hydroxy-2-pyridinyl)-1,2,4-oxadiazol-5-yl)-2,2-dimethyl-1-oxopropyl)amino)-
- UNII-PH9ZB6IRW0
- Q27086871
- CS-1480
- AKOS027338629
- HMS3750O15
- 917910-45-3
- BCP20984
- GLXC-10804
- EX-A2478
- NCGC00378975-01
- DA-65509
- 2-[[3-[3-(5-hydroxy-1,2-dihydropyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid
- AS-32919
- 2-(3-(3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylic acid
- 2-((3-(3-(5-hydroxy-1,2-dihydropyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoyl)amino)cyclohexene-1-carboxylic acid
- 2-[[2,2-dimethyl-3-[3-(5-oxidanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]cyclohexene-1-carboxylic acid
- 2-(3-(3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-ene-1-carboxylic acid
- SCHEMBL4548340
-
- MDL: MFCD20528236
- Inchi: 1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26)
- InChI-Schlüssel: CJHXBFSJXDUJHP-UHFFFAOYSA-N
- Lächelt: O=C(C1CCCCC=1NC(C(CC1ON=C(C2C=CC(O)=CN=2)N=1)(C)C)=O)O
Berechnete Eigenschaften
- Genaue Masse: 386.15901982g/mol
- Monoisotopenmasse: 386.15901982g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 7
- Komplexität: 636
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 138Ų
- XLogP3: 2.3
MK-6892 Sicherheitsinformationen
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
MK-6892 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A335426-100mg |
2-(3-(3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-ene-1-carboxylic acid |
917910-45-3 | 99% | 100mg |
$1119.0 | 2024-05-30 | |
MedChemExpress | HY-10680-50mg |
MK-6892 |
917910-45-3 | 98.06% | 50mg |
¥8370 | 2024-04-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0108-50 mg |
MK-6892 |
917910-45-3 | 99.01% | 50mg |
¥7500.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M60650-5mg |
MK-6892 |
917910-45-3 | 5mg |
¥3772.0 | 2021-09-08 | ||
DC Chemicals | DC9455-1 g |
MK-6892 |
917910-45-3 | >98% | 1g |
$2800.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M60650-10mg |
MK-6892 |
917910-45-3 | 10mg |
¥5732.0 | 2021-09-08 | ||
ChemScence | CS-1480-5mg |
MK-6892 |
917910-45-3 | 99.43% | 5mg |
$300.0 | 2022-04-26 | |
ChemScence | CS-1480-50mg |
MK-6892 |
917910-45-3 | 99.43% | 50mg |
$1080.0 | 2022-04-26 | |
eNovation Chemicals LLC | D593004-100mg |
MK-6892 |
917910-45-3 | 98% | 100mg |
$390 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0108-100 mg |
MK-6892 |
917910-45-3 | 99.01% | 100MG |
¥11685.00 | 2022-02-28 |
MK-6892 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dichloromethane ; 0 °C; 15 min, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Referenz
MK-6892 Raw materials
MK-6892 Preparation Products
MK-6892 Verwandte Literatur
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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- 1825394-89-5(Bis(3-ethynylbenzyl)amine)
- 744243-47-8({[(2-bromophenyl)sulfonyl]amino}acetic acid)
- 2298895-94-8(4-(Azetidin-3-yl)butan-1-amine)
- 30361-33-2((2E,4E)-2,4-Decadienoic Acid)
- 468749-12-4(methyl 2-(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamido-4,5-dimethylthiophene-3-carboxylate)
- 2227746-78-1(rac-(1R,3R)-3-(4-fluoro-3-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2172323-90-7(5-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:917910-45-3)MK-6892

Reinheit:99%/99%/99%/99%/99%
Menge:5mg/10mg/25mg/50mg/100mg
Preis ($):202.0/273.0/380.0/631.0/1007.0